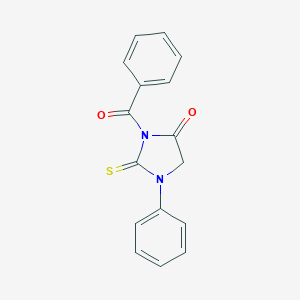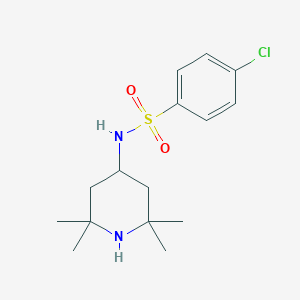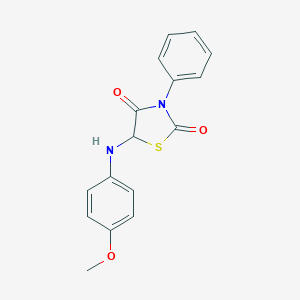![molecular formula C15H14N2O2S B246238 1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBIM and is a benzimidazole derivative that has a sulfone group attached to it. DBIM has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as topoisomerase II and carbonic anhydrase. DBIM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DBIM has been shown to have various biochemical and physiological effects. In cancer cells, DBIM has been shown to induce apoptosis and inhibit cell proliferation. DBIM has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. In plants, DBIM has been shown to regulate growth and development.
实验室实验的优点和局限性
DBIM has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a high degree of stability. DBIM also has a wide range of potential applications in various fields. However, DBIM also has some limitations for laboratory experiments. It is relatively expensive to synthesize, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole. One direction is to study its potential use as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DBIM and its potential applications in material science and agriculture.
合成方法
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole has been reported in the literature using various methods. One of the most common methods involves the reaction of 3,4-dimethylbenzene-1-sulfonyl chloride with o-phenylenediamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yields after purification.
科学研究应用
DBIM has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBIM has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. DBIM has also been studied for its potential use as an anti-inflammatory agent and for the treatment of Alzheimer's disease. In agriculture, DBIM has been studied for its potential use as a pesticide and as a growth regulator for plants. In material science, DBIM has been studied for its potential use as a building block for the synthesis of novel materials.
属性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-8-13(9-12(11)2)20(18,19)17-10-16-14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
InChI 键 |
FNWKGMIQODACKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)